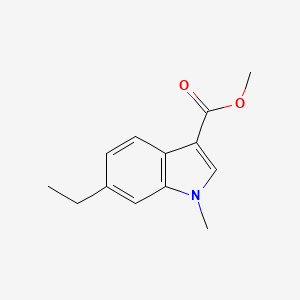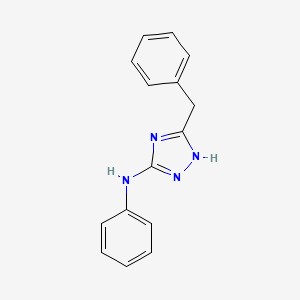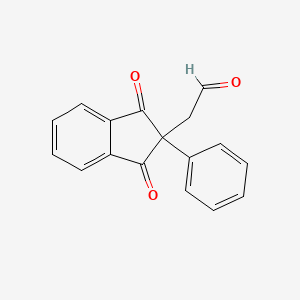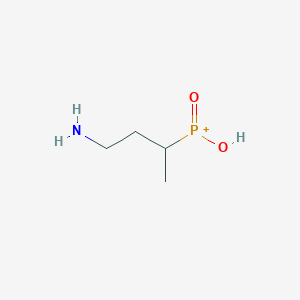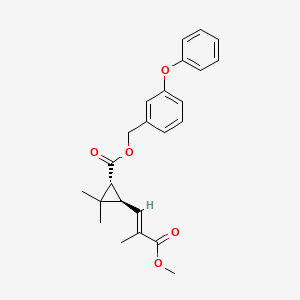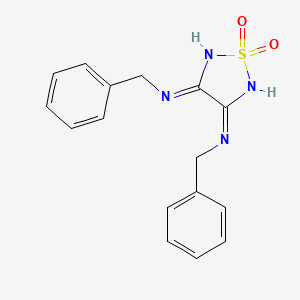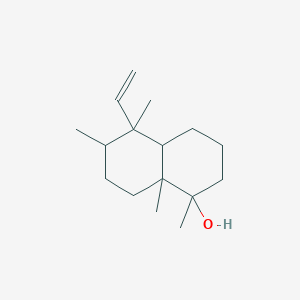
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is a complex organic compound with a unique structure. It belongs to the class of naphthalenols and is characterized by its multiple methyl groups and an ethenyl group attached to a decahydronaphthalene backbone. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol typically involves multiple steps. One common method starts with the hydrogenation of naphthalene derivatives to form the decahydronaphthalene core. Subsequent alkylation reactions introduce the methyl groups at specific positions. The ethenyl group is then added through a vinylation reaction, and the hydroxyl group is introduced via hydrolysis or oxidation reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and alkylation processes. High-pressure hydrogenation reactors and specialized catalysts are used to ensure efficient conversion and high yields. The final product is purified through distillation and recrystallization techniques to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Applications De Recherche Scientifique
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenol, 5-ethenyldecahydro-1,5,6,8a-tetramethyl-: Similar structure but different functional groups.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar backbone but different substituents.
Uniqueness
5-Ethenyl-1,5,6,8a-tetramethyldecahydronaphthalen-1-ol is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
111951-16-7 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
5-ethenyl-1,5,6,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C16H28O/c1-6-14(3)12(2)9-11-15(4)13(14)8-7-10-16(15,5)17/h6,12-13,17H,1,7-11H2,2-5H3 |
Clé InChI |
UZCSRCYFFSFNQV-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(C(C1(C)C=C)CCCC2(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


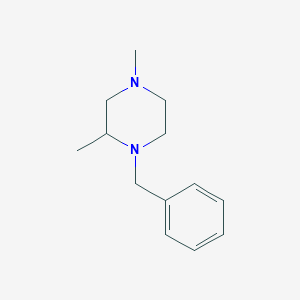
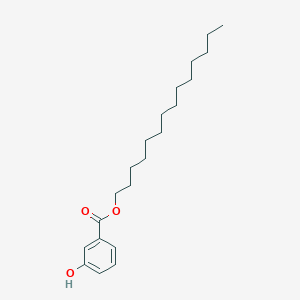
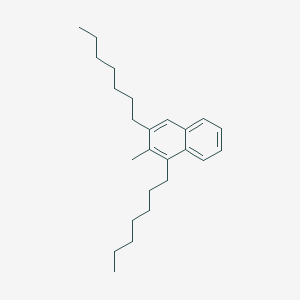



![3-Methyl-6-(4-nitrophenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14321087.png)
![3,3,7-Trimethyl-3H,7H-[1,2,4,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14321095.png)
